molecular formula C14H12FN3O B1656557 Lethal toxin inhibitor DN1 CAS No. 5325-69-9

Lethal toxin inhibitor DN1

Cat. No.: B1656557
CAS No.: 5325-69-9
M. Wt: 257.26 g/mol
InChI Key: PHKNHJHCBOJBTD-YVLHZVERSA-N
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Description

4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₂FN₃O. It is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a hydrazide group linked to a pyridine ring through an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone group can participate in redox reactions, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzohydrazide: Lacks the pyridine ring and ethylidene bridge, making it less complex.

    2-Acetylpyridine: Contains the pyridine ring but lacks the hydrazide group and fluorine atom.

    N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but without the fluorine atom.

Uniqueness

4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

5325-69-9

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide

InChI

InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10-

InChI Key

PHKNHJHCBOJBTD-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2

Origin of Product

United States

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